molecular formula C10H9BrN2OS B14774515 5-(4-Bromo-3-methoxyphenyl)thiazol-2-amine

5-(4-Bromo-3-methoxyphenyl)thiazol-2-amine

Katalognummer: B14774515
Molekulargewicht: 285.16 g/mol
InChI-Schlüssel: JKYVZUBDSKWATL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Bromo-3-methoxyphenyl)thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a bromo and methoxy group on the phenyl ring. Thiazole derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications .

Vorbereitungsmethoden

The synthesis of 5-(4-Bromo-3-methoxyphenyl)thiazol-2-amine typically involves the reaction of 4-bromo-3-methoxyaniline with thiourea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

5-(4-Bromo-3-methoxyphenyl)thiazol-2-amine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

5-(4-Bromo-3-methoxyphenyl)thiazol-2-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(4-Bromo-3-methoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death in cancer cells .

Vergleich Mit ähnlichen Verbindungen

5-(4-Bromo-3-methoxyphenyl)thiazol-2-amine can be compared with other thiazole derivatives such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.

Eigenschaften

Molekularformel

C10H9BrN2OS

Molekulargewicht

285.16 g/mol

IUPAC-Name

5-(4-bromo-3-methoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9BrN2OS/c1-14-8-4-6(2-3-7(8)11)9-5-13-10(12)15-9/h2-5H,1H3,(H2,12,13)

InChI-Schlüssel

JKYVZUBDSKWATL-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)C2=CN=C(S2)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.